molecular formula C22H18N2O6 B12775573 (5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione CAS No. 172546-50-8

(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

Cat. No.: B12775573
CAS No.: 172546-50-8
M. Wt: 406.4 g/mol
InChI Key: BGMKTSYQDUAZFJ-QFIPXVFZSA-N
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Description

(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[1111002,1104,9015,23017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione is a complex organic compound with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione typically involves multi-step organic reactions. These steps may include cyclization reactions, functional group transformations, and stereoselective synthesis to ensure the correct spatial arrangement of atoms. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the reproducibility and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction of the carbonyl groups can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ether groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl group yields ketones, while nucleophilic substitution at the amide group can produce substituted amides.

Scientific Research Applications

(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular interactions and effects on cellular processes are essential to fully understand its mechanism of action.

Properties

CAS No.

172546-50-8

Molecular Formula

C22H18N2O6

Molecular Weight

406.4 g/mol

IUPAC Name

(5S)-5-ethyl-5-hydroxy-14-methyl-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione

InChI

InChI=1S/C22H18N2O6/c1-3-22(27)14-5-16-19-12(7-24(16)20(25)13(14)8-28-21(22)26)10(2)11-4-17-18(30-9-29-17)6-15(11)23-19/h4-6,27H,3,7-9H2,1-2H3/t22-/m0/s1

InChI Key

BGMKTSYQDUAZFJ-QFIPXVFZSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C)O

Origin of Product

United States

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